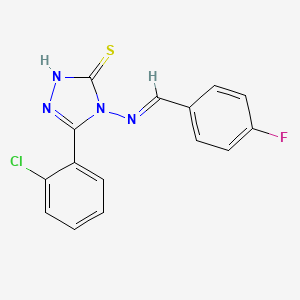

5-(2-Chlorophenyl)-4-((4-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Beschreibung

This compound belongs to the 1,2,4-triazole-3-thiol class, characterized by a triazole core substituted with a thiol group at position 3, a 2-chlorophenyl group at position 5, and a 4-fluorobenzylidene Schiff base at position 2. The 2-chlorophenyl and 4-fluorobenzylidene moieties contribute to its structural rigidity and electronic properties, which influence its reactivity and biological activity. Such derivatives are typically synthesized via condensation of 4-amino-1,2,4-triazole-3-thiol precursors with substituted aldehydes under acidic conditions .

Eigenschaften

CAS-Nummer |

478254-00-1 |

|---|---|

Molekularformel |

C15H10ClFN4S |

Molekulargewicht |

332.8 g/mol |

IUPAC-Name |

3-(2-chlorophenyl)-4-[(E)-(4-fluorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C15H10ClFN4S/c16-13-4-2-1-3-12(13)14-19-20-15(22)21(14)18-9-10-5-7-11(17)8-6-10/h1-9H,(H,20,22)/b18-9+ |

InChI-Schlüssel |

HRQLYGMWMGGZIH-GIJQJNRQSA-N |

Isomerische SMILES |

C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)F)Cl |

Kanonische SMILES |

C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)F)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Condition Optimization

Purification Challenges

-

Byproduct Formation : Incomplete cyclization yields residual thiosemicarbazides, necessitating column chromatography (silica gel, ethyl acetate/hexane).

-

Solvent Selection : Methanol recrystallization minimizes impurities but reduces yield by 5–10%.

Comparative Analysis of Spectral Data

Table 1 : Key spectroscopic signatures of intermediates and target compound.

| Compound | IR (C=N, cm⁻¹) | ¹H-NMR (CH=N, δ ppm) | ¹³C-NMR (C–S, δ ppm) |

|---|---|---|---|

| 2-Chlorobenzhydrazide | – | – | – |

| Dithiocarbazinate | 1210 (C=S) | – | – |

| Triazole-3-thiol | 1605 | – | 115.7 |

| Target Compound | 1620 | 8.45 | 115.9 |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The thiol group acts as a nucleophile, displacing halides or other electrophiles. For example:

-

Mechanism : The SH group replaces a leaving group (e.g., bromine) in a substitution reaction.

-

Example : Reaction with alkyl halides under basic conditions to form disulfides or thioethers.

Oxidation Reactions

The thiol group is susceptible to oxidation:

-

Conditions : Exposure to oxidizing agents (e.g., H₂O₂, I₂) or air.

-

Products : Disulfides (under mild conditions) or sulfonic acids (under harsh conditions).

Acid-Base Reactions

-

Deprotonation : The thiol group can act as an acid, donating a proton to form a thiolate ion.

-

Example : Reaction with strong bases (e.g., NaOH) to generate S⁻ nucleophiles .

Electrophilic Aromatic Substitution

The chlorophenyl group may undergo electrophilic substitution, though steric hindrance from the triazole ring could limit reactivity .

Comparison of Reaction Types

Mechanistic Insights

The fluorobenzylidene group’s conjugation with the triazole ring may stabilize intermediates during reactions. The chlorophenyl substituent’s electron-withdrawing effect could direct reactivity toward the thiol group, enhancing its nucleophilic character .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 5-(2-Chlorphenyl)-4-((4-Fluorbenzyliden)amino)-4H-1,2,4-triazol-3-thiol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. So wird seine antimikrobielle Aktivität beispielsweise auf die Hemmung wichtiger Enzyme zurückgeführt, die an der Synthese der bakteriellen Zellwand beteiligt sind. In Krebszellen kann die Verbindung die Apoptose induzieren, indem sie bestimmte Signalwege aktiviert und die Zellproliferation hemmt.

Wirkmechanismus

The mechanism of action of 5-(2-Chlorophenyl)-4-((4-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Estimated based on similar synthetic routes in and 14 .

†Predicted using fragment-based methods.

‡Calculated for decenyl chain contribution.

Structure-Activity Relationships (SAR)

Electron-Withdrawing Groups: Para-substituted electron-withdrawing groups (e.g., -F, -NO₂) on the benzylidene moiety enhance stability and bioactivity by delocalizing electron density .

Lipophilicity : Alkyl chains (e.g., decenyl in ) increase cLogP but may reduce solubility and target specificity.

Aryl Substituents : Ortho-substituted aryl groups (e.g., 2-chlorophenyl) improve membrane permeability but may introduce steric clashes in enzyme-binding pockets .

Biologische Aktivität

5-(2-Chlorophenyl)-4-((4-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the triazole class. Its unique structural features, including a thiol group and various aromatic substitutions, contribute to its potential in medicinal chemistry, particularly as an antimicrobial and anticancer agent. This article synthesizes diverse research findings on the biological activities of this compound.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that modify the triazole ring to enhance biological activity. The compound's molecular formula is , indicating the presence of chlorine, fluorine, and sulfur atoms that are critical for its reactivity and biological properties .

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various microbial strains indicate its effectiveness:

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 31.25 - 62.5 |

| Staphylococcus aureus | 31.25 - 62.5 |

| Pseudomonas aeruginosa | 62.5 - 125 |

| Candida albicans | 62.5 - 125 |

These results suggest that the compound can effectively inhibit the growth of both bacterial and fungal pathogens .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, studies indicate that derivatives containing the triazole moiety show enhanced cytotoxicity against melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| IGR39 (Melanoma) | < 50 |

| MDA-MB-231 (Breast Cancer) | > 100 |

| Panc-1 (Pancreatic Carcinoma) | > 100 |

These findings highlight the compound's selectivity towards cancer cells while exhibiting low toxicity against normal cell lines .

Structure-Biological Activity Relationship

The presence of substituents on the thiol group and aromatic rings significantly influences the biological activity of triazole derivatives. Variations in substituents can lead to different antimicrobial and anticancer activities, suggesting a strong structure-activity relationship (SAR). For instance, compounds with electron-withdrawing groups generally exhibit enhanced activity compared to their unsubstituted counterparts .

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated various S-substituted derivatives of triazole-3-thiols and found that modifications to the sulfur atom did not significantly alter their antimicrobial properties across different strains . The most effective compounds were those with specific halogen substitutions.

- Case Study on Anticancer Potential : In a comparative analysis of different triazole derivatives, it was noted that those containing both thiol and halogen groups showed higher cytotoxicity against melanoma cells compared to other tested compounds . This suggests that further exploration into structural modifications could yield more potent anticancer agents.

Q & A

Advanced Research Question

- Analog synthesis : Vary substituents on the benzylidene group (e.g., nitro, methoxy) to modulate electron density.

- Bioassays : Test against Gram-positive (e.g., Staphylococcus aureus) and fungal strains (e.g., Candida albicans), comparing MIC values to fluconazole.

- Key finding : The 4-fluorobenzylidene derivative exhibits antifungal activity comparable to fluconazole, while nitro-substituted analogs show enhanced potency .

What crystallographic strategies are used to determine the 3D structure of this compound?

Advanced Research Question

- X-ray diffraction : Grow single crystals via slow evaporation in DMF/EtOH.

- SHELX refinement : Solve structures using SHELXL for small-molecule refinement. High-resolution data (≤1.0 Å) ensures accurate bond-length/angle measurements.

- Challenges include managing twinning or low crystallinity, mitigated by optimizing solvent systems .

How can reaction conditions be optimized to improve synthetic yields?

Advanced Research Question

- Solvent selection : Polar aprotic solvents (DMF) may enhance Schiff base formation vs. ethanol.

- Catalysis : Add acetic acid (5 mol%) to accelerate imine formation.

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 100°C) .

What strategies enhance solubility for in vivo pharmacokinetic studies?

Advanced Research Question

- Co-solvents : Use DMSO:PBS (20:80 v/v) for aqueous solubility.

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (150–200 nm) to improve bioavailability.

- Prodrug design : Introduce phosphate or PEG groups to increase hydrophilicity .

How are computational predictions reconciled with experimental bioactivity discrepancies?

Advanced Research Question

- Validation assays : Cross-check docking scores (e.g., AutoDock Vina) with enzyme inhibition assays (IC50).

- ADME profiling : Use SwissADME to assess membrane permeability, which may explain poor in vitro-in vivo correlation.

- Meta-analysis : Compare QSAR predictions across multiple software platforms to identify consensus .

What are common synthetic byproducts, and how are they mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.